

HLA-A2 restriction of HCV Peptide (131-140)

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Compound of Interest

Compound Name: HCV Peptide (131-140)

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An In-depth Technical Guide on the HLA-A2 Restriction of HCV Core Peptide (131-140)

Introduction

Hepatitis C Virus (HCV) infection is a significant global health issue, with a high propensity for establishing chronic infection that can lead to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The cellular immune response, particularly that mediated by CD8+ cytotoxic T lymphocytes (CTLs), is crucial for controlling and clearing viral infections[1]. These CTLs recognize short viral peptides (epitopes) presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.

The Human Leukocyte Antigen (HLA) system, the human equivalent of the MHC, is highly polymorphic. HLA-A2 is a common allele, prevalent in a high percentage of the global population, making its restricted epitopes prime targets for immunotherapy and vaccine development[2][3]. The HCV core protein is a highly conserved structural protein and a frequent target for the host immune response. Within this protein, the peptide spanning amino acids 132-140, DLMGYIPLV, has been identified as a key HLA-A2 restricted CTL epitope[4][5]. This guide provides a technical overview of the immunological significance of this epitope, summarizing key quantitative data and experimental protocols used for its characterization.

Quantitative Data on Immunogenicity

The immunogenicity of the HCV core peptide 131-140 has been quantified using various functional assays. The following tables summarize results from key studies that have measured T-cell responses to this epitope.

Table 1: Interferon- γ (IFN- γ) ELISpot Analysis of HCV-Specific CD8+ T-Cell Responses

This table presents data on the frequency of CD8+ T-cells that secrete IFN- γ in response to stimulation with the HCV core 131-140 peptide. The data compares responses in healthy donors with those in chronic hepatitis C patients before and during pegylated-interferon- α (peg-IFN α) plus ribavirin treatment[6].

Donor Group	Peptide Stimulant	Median IFN- γ Spots / 10^5 CD8+ T-cells	Significance (vs. Pre-IFN)
Healthy Donors	Core 131-140	~5	N/A
Pre-Treatment Patients (Pre-IFN)	Core 131-140	~10	N/A
4-Weeks Treatment (IFN-4week)	Core 131-140	~40	$p < 0.05$

Data adapted from Tatsumi et al. The results indicate that treatment with IFN α significantly boosts the frequency of CD8+ T-cells reactive to the core 131-140 epitope[6].

Table 2: Cytotoxic T-Lymphocyte (CTL) Activity Against Peptide-Loaded Target Cells

This table summarizes data from a ^{51}Cr -release assay measuring the ability of CTL lines, generated by stimulation with the core 131-140 peptide (sequence ADLMGYIPLV), to lyse target cells. The study used a novel vaccine prototype involving immunopotentiating reconstituted influenza virosomes (IRIVs) to deliver the peptide[7].

Effector Cells	Target Cells	Sensitization Method	Effector:Target (E:T) Ratio	Specific Lysis (%)
Donor D98 CTL Line	JY (TAP-competent)	rVV9A (encodes full core protein)	40:1	~40%
Donor D98 CTL Line	T2 (TAP-deficient)	Pulsed with soluble core 131-140 peptide	20:1	~75%
Donor D99a CTL Line	T2 (TAP-deficient)	Incubated with IRIV-core 131-140	20:1	~50%
Donor D99a CTL Line	T1 (TAP-competent)	Incubated with IRIV-core 131-140	20:1	~25%

Data adapted from Nardin et al.[7]. The results demonstrate that CTLs specific for the core 131-140 peptide can recognize and lyse target cells presenting the epitope, both when pulsed directly and after endogenous processing from the full-length core protein[7]. The high lysis of TAP-deficient T2 cells suggests a TAP-independent presentation pathway when using the virosome delivery system[7].

Experimental Protocols

The characterization of T-cell responses to the HCV core 131-140 epitope relies on established immunological assays. Detailed below are methodologies for key experiments cited in the literature.

In Vitro Induction of Peptide-Specific CTLs

This protocol describes the primary stimulation of cytotoxic T-lymphocytes from peripheral blood mononuclear cells (PBMCs) of healthy, HCV-negative donors[7].

- **Cell Isolation:** PBMCs are isolated from donor blood using Ficoll-Paque density gradient centrifugation.

- **Stimulation:** 4×10^6 PBMCs are cultured in multi-well plates. Stimulation is initiated using either the soluble synthetic peptide (e.g., ADLMGYIPLV at 10 $\mu\text{g/ml}$) or a specialized delivery vehicle like peptide-bearing virosomes.
- **Culture Maintenance:**
 - On day 3, recombinant human Interleukin-2 (IL-2) is added to the culture at a final concentration of 10 U/ml to promote T-cell proliferation.
 - Cultures are re-stimulated weekly. This involves adding irradiated, peptide-pulsed autologous PBMCs as antigen-presenting cells.
 - IL-2 (10 U/ml) and IL-7 (20 ng/ml) are added every 3-4 days to maintain T-cell viability and expansion.
- **Assay for Activity:** After several weeks of expansion, the cultures are tested for peptide-specific cytotoxic activity using a ^{51}Cr -release assay. A positive response is typically defined as specific target cell lysis exceeding 15%^[7].

Chromium (^{51}Cr) Release Cytotoxicity Assay

This assay quantifies the ability of CTLs to lyse target cells presenting a specific epitope^[2]^[7].

- **Target Cell Preparation:**
 - Target cells (e.g., HLA-A2 positive cell lines like T2 or JY) are labeled with $\text{Na}_2^{51}\text{CrO}_4$ for 1 hour at 37°C.
 - After labeling, cells are washed to remove excess ^{51}Cr .
 - Cells are then sensitized by incubating them with the HCV core peptide (e.g., 1 $\mu\text{g/ml}$) for 30-60 minutes at 37°C.
- **Co-culture:** The peptide-pulsed, ^{51}Cr -labeled target cells are mixed with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.
- **Incubation:** The plate is incubated for 4 hours at 37°C to allow for cell lysis.

- **Measurement:** After incubation, the supernatant from each well is harvested. The amount of ^{51}Cr released into the supernatant, which is proportional to the amount of cell lysis, is measured using a gamma counter.
- **Calculation:** The percentage of specific lysis is calculated using the formula: $\% \text{ Specific Lysis} = 100 \times (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$
 - **Spontaneous Release:** Target cells incubated without effector cells.
 - **Maximum Release:** Target cells lysed with a detergent.

IFN- γ Enzyme-Linked ImmunoSpot (ELISpot) Assay

This highly sensitive assay is used to determine the frequency of antigen-specific, cytokine-producing T-cells[6].

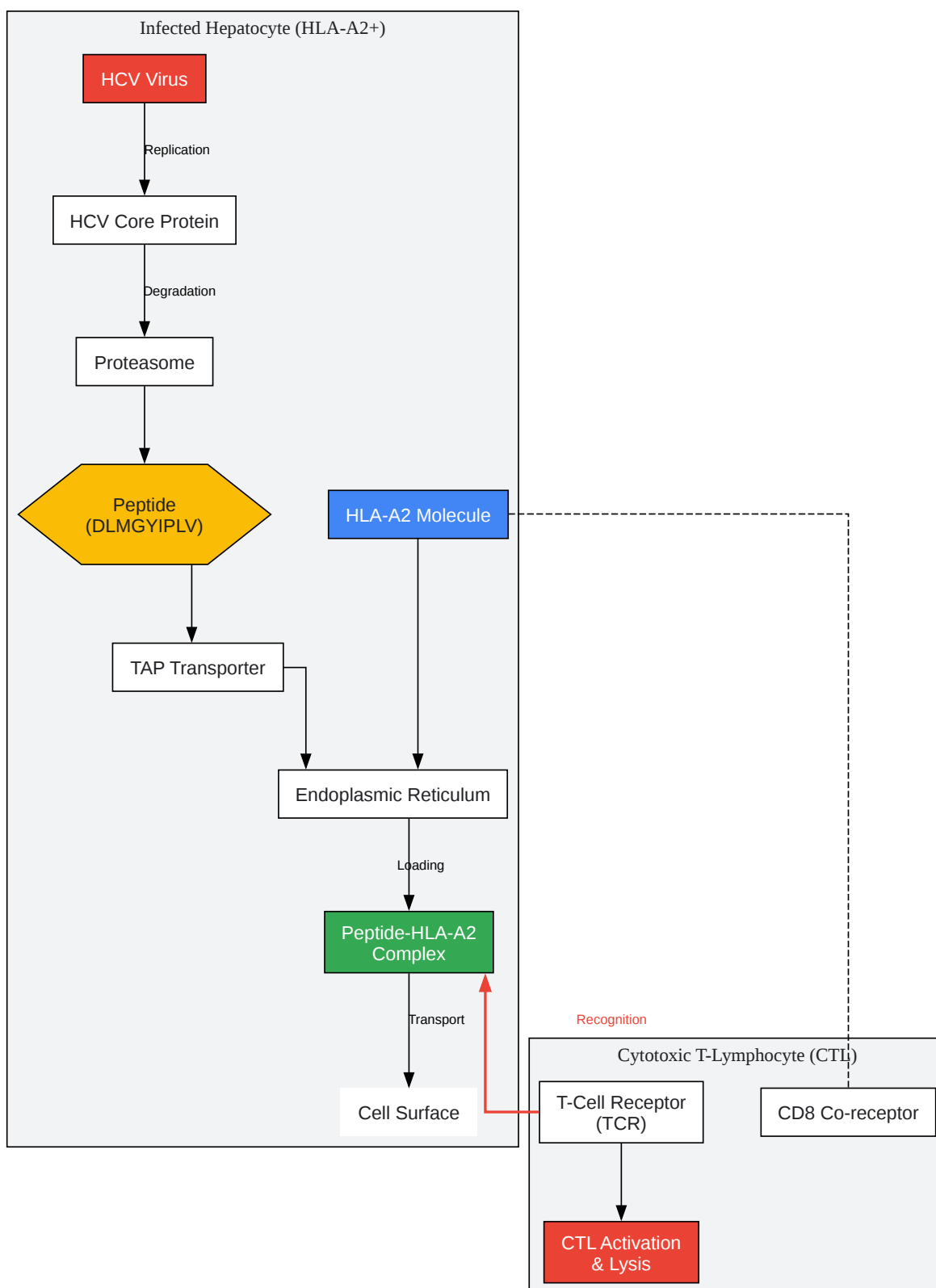
- **Plate Coating:** A 96-well filtration plate is coated with a capture antibody specific for IFN- γ and incubated overnight.
- **Cell Plating:** The plate is washed and blocked. Purified CD8 $^{+}$ T-cells (1×10^5 cells/well) are added to the wells along with irradiated autologous PBMCs serving as antigen-presenting cells.
- **Stimulation:** The HCV core 131-140 peptide is added to the appropriate wells at a final concentration of 10 μM . A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
- **Incubation:** The plate is incubated for 18-24 hours at 37°C in a CO $_2$ incubator. During this time, activated T-cells secrete IFN- γ , which is captured by the antibody on the plate membrane.
- **Detection:**
 - Cells are removed, and the plate is washed.
 - A biotinylated detection antibody for IFN- γ is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

- A substrate solution is added, which reacts with the enzyme to form a colored, insoluble spot at the location of each cytokine-secreting cell.
- Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million input cells.

Visualizations: Pathways and Workflows

Antigen Presentation and CTL Recognition Pathway

The following diagram illustrates the molecular and cellular interactions leading to the recognition of the HCV core 131-140 peptide by a cytotoxic T-lymphocyte.

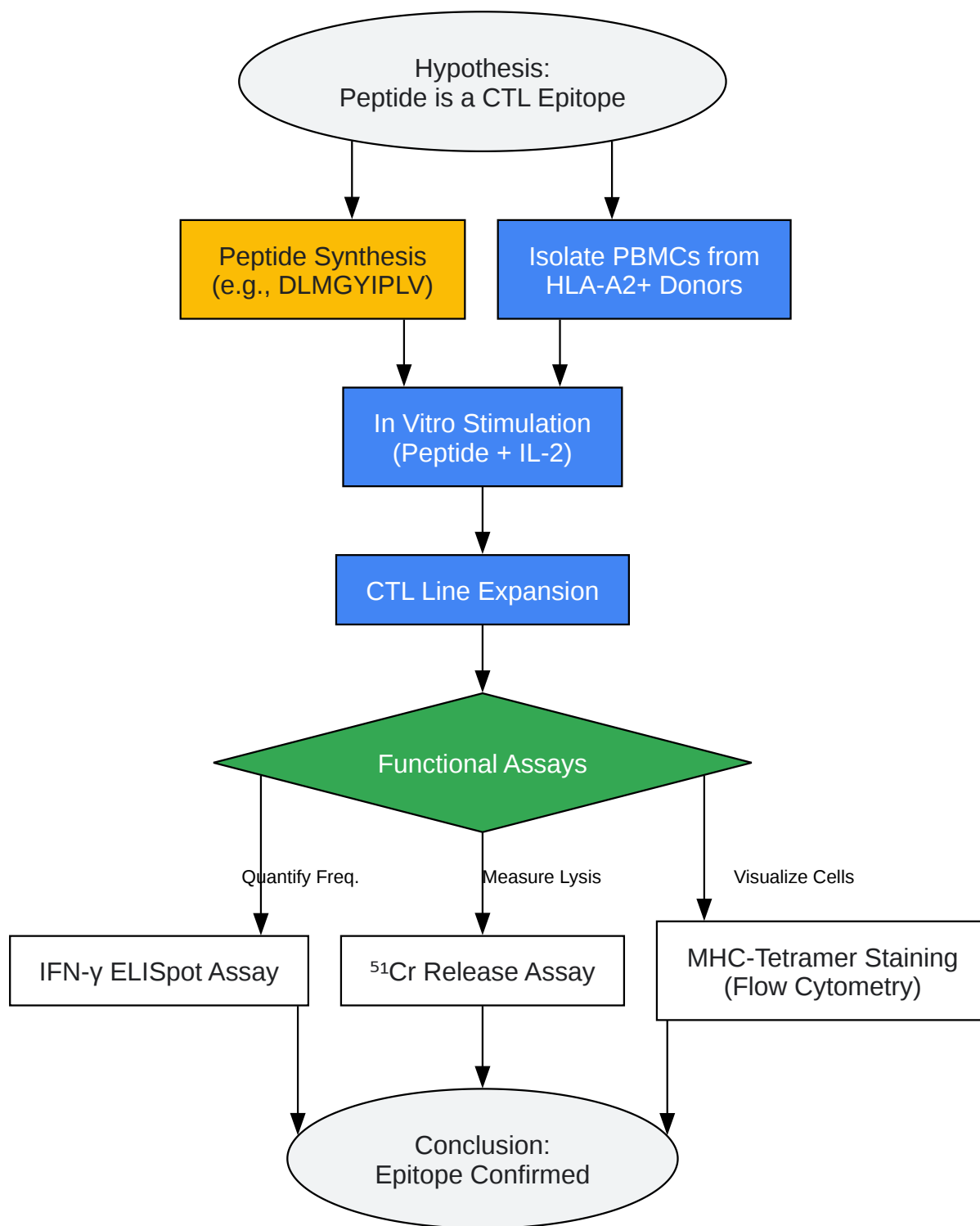


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Antigen presentation pathway for HCV core peptide 131-140.

Experimental Workflow for CTL Epitope Characterization

This diagram outlines the typical experimental sequence used by researchers to identify and functionally validate a T-cell epitope like HCV core 131-140.



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Experimental workflow for CTL epitope validation.

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